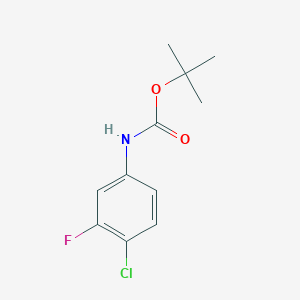

N-Boc-4-chloro-3-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-chloro-3-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQFDOGCQMWYBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-4-chloro-3-fluoroaniline: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N-Boc-4-chloro-3-fluoroaniline. It delves into the core chemical properties, validated synthesis protocols, and critical applications of this versatile intermediate, providing the field-proven insights necessary for its effective utilization in complex synthetic workflows.

Executive Overview

This compound, also known as tert-butyl (4-chloro-3-fluorophenyl)carbamate, is a strategically important building block in modern organic and medicinal chemistry. The presence of chlorine and fluorine atoms on the aniline ring provides distinct electronic properties and metabolic stability markers, while the tert-butyloxycarbonyl (Boc) protecting group offers robust, yet readily cleavable, protection of the amine functionality. This unique combination of features makes it an invaluable precursor for the synthesis of a wide range of pharmacologically active molecules and advanced materials. This document provides a detailed examination of its properties, a reliable synthesis protocol, and a discussion of its chemical reactivity and applications.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is paramount for its successful application in research and development. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (4-chloro-3-fluorophenyl)carbamate | Appretech |

| CAS Number | 869299-68-3 | [1][2] |

| Molecular Formula | C₁₁H₁₃ClFNO₂ | [1][2] |

| Molecular Weight | 245.68 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane, and other common organic solvents. Limited solubility in water. | General Knowledge |

Causality Insight: The Boc group significantly increases the lipophilicity of the parent aniline, enhancing its solubility in nonpolar organic solvents, which is a crucial consideration for reaction medium selection. The halogen substituents also contribute to this effect.

Synthesis and Purification: A Validated Protocol

The most common and reliable method for preparing this compound is through the protection of the commercially available 4-chloro-3-fluoroaniline. This process is straightforward and high-yielding, making it accessible for most laboratory settings.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound.

-

Reaction Setup: To a stirred solution of 4-chloro-3-fluoroaniline (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM, approx. 0.5 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

-

Catalysis: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.05 eq) or a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA, 1.2 eq).

-

Expert Insight: DMAP is a highly effective acylation catalyst. Alternatively, TEA is used to scavenge the acidic byproducts. The choice depends on reaction kinetics and cost considerations. A reference procedure can be found in a patent for a related compound.[3]

-

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible (typically 12-16 hours).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), water, and brine.

-

Trustworthiness: The washing steps are critical for removing the base/catalyst and any unreacted (Boc)₂O, simplifying the final purification.

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/isopropanol) to afford the pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Key Applications

This compound is not an end-product but a versatile intermediate. Its utility stems from the Boc-protected amine, which allows for selective reactions at other positions, and the halogenated aromatic ring, which is primed for various coupling reactions.

Deprotection

The Boc group is reliably cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to liberate the free aniline. This free amine can then participate in nucleophilic substitution, amide coupling, or diazotization reactions.

Cross-Coupling Reactions

The chloro-substituent can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of its application in building complex molecular scaffolds.

Applications in Drug Discovery

The 4-chloro-3-fluorophenyl moiety is a common structural motif in many active pharmaceutical ingredients (APIs). The parent compound, 4-chloro-3-fluoroaniline, is a building block for antimalarial agents, antiviral piperidine derivatives, and anticancer quinazolines.[4] The Boc-protected version allows for more controlled, sequential synthetic strategies in the development of these and other novel therapeutics. For instance, related structures like 3-chloro-4-fluoroaniline are critical intermediates in the synthesis of the anticancer drug Gefitinib.[5][6]

Representative Reaction Diagram

Caption: A typical two-step sequence involving Boc deprotection and subsequent acylation.

Spectroscopic Characterization

Authenticating the structure of this compound is essential for quality control. Below are typical spectral data signatures. While specific shifts may vary slightly based on solvent and instrument, the patterns are characteristic.

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~7.5-7.0 (m, 3H): Signals corresponding to the aromatic protons. The coupling patterns will be complex due to splitting from both the adjacent protons and the fluorine atom.

-

δ ~6.5 (br s, 1H): The N-H proton of the carbamate.

-

δ ~1.5 (s, 9H): A strong singlet for the nine equivalent protons of the tert-butyl group.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak [M]+ or, more commonly in ESI, a protonated peak [M+H]+ at m/z 246. The characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) will be observable.

-

Note: For detailed, interactive spectra, public databases like PubChem can be consulted.[7]

Safety and Handling

As a professional in the field, adherence to strict safety protocols is non-negotiable.

-

Hazard Identification: While the Boc-protected compound is generally more stable and less toxic than the parent aniline, it should still be handled with care. The parent compound, 4-chloro-3-fluoroaniline, is classified as toxic if swallowed, in contact with skin, or if inhaled.[8][9] Assume the derivative carries similar risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[10][11] Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[12][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in pharmaceutical and materials science is well-established. Its synthesis is robust, and its reactivity is well-defined, offering chemists a reliable tool for introducing the 4-chloro-3-fluorophenyl motif into complex targets. A thorough understanding of its properties, handling requirements, and reaction characteristics, as outlined in this guide, is essential for leveraging its full potential in innovative research and development projects.

References

- Vertex AI Search. CAS 869299-68-3 | this compound | MFCD21170108. Accessed January 1, 2026.

- Sigma-Aldrich.

- Ossila. 4-Chloro-3-fluoroaniline | CAS 367-22-6. Accessed January 1, 2026.

- Benchchem. The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Accessed January 1, 2026.

- Fisher Scientific.

- Fisher Scientific.

- Appretech Scientific Limited. tert-butyl (4-chloro-3-fluorophenyl)

- Vulcanchem. Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)

- Aarti Industries. 367-21-5_GPS_3-Chloro-4-fluoroaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL). Accessed January 1, 2026.

- Biosynth.

- Benchchem.

- Sigma-Aldrich. 4-Chloro-3-fluoroaniline = 97.0 GC 367-22-6. Accessed January 1, 2026.

- Chemical Bull Pvt. Ltd. 3-chloro-4-fluoroaniline | 367-21-5. Accessed January 1, 2026.

- National Center for Biotechnology Information. 3-Chloro-4-fluoroaniline. PubChem. Accessed January 1, 2026.

- BLD Pharm. 367-22-6|4-Chloro-3-fluoroaniline. Accessed January 1, 2026.

- Chemsrc. 3-Chloro-4-fluoroaniline | CAS#:367-21-5. Accessed January 1, 2026.

- Organic Syntheses. Carbamic acid, tert-butyl ester. Accessed January 1, 2026.

- Pharmaffiliates. The Role of 3-Chloro-4-fluoroaniline in Pharmaceutical Research & Development. Accessed January 1, 2026.

- Chemsrc. 4-Chloro-3-fluoroaniline | CAS#:367-22-6. Accessed January 1, 2026.

- BIOSYNCE. Tert-Butyl (4-amino-3-fluorophenyl)carbamate CAS 1402559-21-0. Accessed January 1, 2026.

- ChemicalBook. 3-Chloro-4-fluoroaniline | 367-21-5. Accessed January 1, 2026.

- Benchchem.

- ChemicalBook. 4-Chloro-3-fluoroaniline CAS#: 367-22-6. Accessed January 1, 2026.

- ChemicalBook. tert-Butyl N-(3-chloro-2-fluorophenyl)

- Benchchem. Spectroscopic and Metabolic Profile of 3-Chloro-4-fluoroaniline: A Technical Guide. Accessed January 1, 2026.

- ChemicalBook. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum. Accessed January 1, 2026.

- Beilstein Journals. Supporting Information: Regioselective chlorination and bromination of unprotected anilines. Accessed January 1, 2026.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. appretech.com [appretech.com]

- 3. tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 4. ossila.com [ossila.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. fishersci.com [fishersci.com]

- 11. aarti-industries.com [aarti-industries.com]

- 12. fishersci.com [fishersci.com]

- 13. 3-Chloro-4-fluoroaniline | 367-21-5 [chemicalbook.com]

N-Boc-4-chloro-3-fluoroaniline CAS number

An In-depth Technical Guide to N-Boc-4-chloro-3-fluoroaniline (CAS: 869299-68-3) for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 869299-68-3, is a crucial synthetic intermediate in the fields of medicinal chemistry and drug discovery.[1] Its structure, featuring a halogen-substituted aniline core protected by a tert-butyloxycarbonyl (Boc) group, makes it a valuable building block for the synthesis of complex organic molecules, most notably active pharmaceutical ingredients (APIs). The presence of both chlorine and fluorine atoms on the aromatic ring provides unique electronic properties and opportunities for further functionalization, influencing the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of targeted cancer therapies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key physicochemical and spectroscopic data for this intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 869299-68-3 |

| Molecular Formula | C₁₁H₁₃ClFNO₂ |

| Molecular Weight | 245.67 g/mol [1] |

| Appearance | Off-white to white solid (predicted) |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Table 2: Representative Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 7.05 (t, J = 8.8 Hz, 1H, Ar-H), 6.60 (br s, 1H, NH), 1.52 (s, 9H, C(CH₃)₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 156.0 (C=O), 152.5 (d, J = 245 Hz, C-F), 137.0, 130.5, 122.0 (d, J = 18 Hz, C-Cl), 119.0, 114.0 (d, J = 22 Hz), 81.0 (C(CH₃)₃), 28.3 (C(CH₃)₃). |

| Infrared (IR) Spectroscopy (KBr) | ν (cm⁻¹): 3350 (N-H stretch), 2980 (C-H stretch), 1720 (C=O stretch), 1530, 1480 (aromatic C=C stretch), 1240 (C-O stretch), 1160 (C-F stretch), 830 (C-Cl stretch). |

| Mass Spectrometry (MS) | m/z: 245 (M⁺), 189 (M⁺ - C₄H₈), 144 (M⁺ - Boc). |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-chloro-4-fluoronitrobenzene. The first step involves the reduction of the nitro group to an amine, followed by the protection of the resulting aniline with a tert-butyloxycarbonyl (Boc) group.

Step 1: Synthesis of 4-Chloro-3-fluoroaniline

The reduction of 3-chloro-4-fluoronitrobenzene to 4-chloro-3-fluoroaniline is a critical transformation. While several methods exist, catalytic hydrogenation is often preferred due to its high yield and cleaner reaction profile compared to metal-acid reductions.

Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene

Materials:

-

3-Chloro-4-fluoronitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a hydrogenation vessel, dissolve 3-chloro-4-fluoronitrobenzene in a suitable solvent like methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen) to remove any oxygen.

-

Introduce hydrogen gas into the vessel and maintain a positive pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-chloro-3-fluoroaniline, which can be further purified by distillation or recrystallization if necessary.

Step 2: Boc Protection of 4-Chloro-3-fluoroaniline

The protection of the amino group of 4-chloro-3-fluoroaniline with a Boc group is a standard procedure in organic synthesis. This step is crucial for preventing unwanted side reactions of the amine in subsequent synthetic steps.

Experimental Protocol: N-Boc Protection of 4-Chloro-3-fluoroaniline

Materials:

-

4-Chloro-3-fluoroaniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃))

-

A suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

-

Dissolve 4-chloro-3-fluoroaniline in a suitable solvent such as DCM or THF in a reaction flask.

-

Add a base, such as triethylamine (1.2 equivalents), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

-

Once the reaction is complete, quench it by adding water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by column chromatography on silica gel if required.[2][3]

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound is a key building block in the synthesis of several important anticancer drugs, particularly tyrosine kinase inhibitors. The 4-chloro-3-fluoroaniline moiety is a common pharmacophore in these molecules, contributing to their binding affinity and selectivity.

Synthesis of Gefitinib

Gefitinib is an EGFR (epidermal growth factor receptor) inhibitor used in the treatment of non-small cell lung cancer. The synthesis of gefitinib involves the coupling of 4-chloro-3-fluoroaniline with a quinazoline derivative. The Boc-protected aniline can be used in this synthesis, with the Boc group being removed at a later stage.

The key step involves a nucleophilic aromatic substitution reaction where the amino group of 4-chloro-3-fluoroaniline displaces a chlorine atom on the quinazoline ring.

Caption: Key coupling step in the synthesis of a Gefitinib precursor.

Synthesis of Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2 (human epidermal growth factor receptor 2), used in the treatment of breast cancer. The synthesis of lapatinib also utilizes 4-chloro-3-fluoroaniline as a key starting material. The synthetic route involves the reaction of 3-chloro-4-(3-fluorobenzyloxy)aniline (which can be synthesized from 4-chloro-3-fluoroaniline) with a quinazoline derivative.

Caption: Inhibition of EGFR and HER2 signaling pathways by Lapatinib.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly in the development of targeted therapies for cancer. Its synthesis from readily available starting materials is straightforward, and its unique structural features make it an important component in the construction of complex drug molecules like gefitinib and lapatinib. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and scientists working in the field of drug discovery and development.

References

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

-

Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature - ResearchGate. (URL: [Link])

-

Supporting Information. (URL: [Link])

-

tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

tert-butyl (4-chloro-3-fluorophenyl)carbamate - Appretech Scientific Limited. (URL: [Link])

-

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate | C11H14ClNO3 | CID 53439113. (URL: [Link])

-

EXPERIMENTAL PROCEDURES - Beilstein Journals. (URL: [Link])

-

tert-Butyl (4-amino-3-fluorophenyl)carbamate | C11H15FN2O2 | CID 79019760 - PubChem. (URL: [Link])

-

Experimental Procedures - The Royal Society of Chemistry. (URL: [Link])

-

tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

TERT.-BUTYL-2-[(E)-2-CHLOROETHENYL]-4-FLUOROPHENYLCARBAMATE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

TERT.-BUTYL (S)-(4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL)CARBAMATE. (URL: [Link])

-

C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

Sources

N-Boc-4-chloro-3-fluoroaniline spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Boc-4-chloro-3-fluoroaniline

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, halogenated anilines serve as indispensable building blocks. The strategic introduction of fluorine and chlorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and overall bioactivity. This compound (CAS No. 869299-68-3) is a prime example of such a critical intermediate.[1] The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle, enabling chemists to perform selective transformations on the aniline core.[2][3][4]

This technical guide offers an in-depth exploration of the spectroscopic data for this compound. As a Senior Application Scientist, my objective is to move beyond a mere listing of data points. Instead, this document provides a synthesized analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecule's structure and its spectral output. The protocols and interpretations herein are designed to be a self-validating system for researchers, scientists, and drug development professionals, ensuring confidence in the identification and quality assessment of this vital synthetic intermediate.

Molecular Structure and Spectroscopic Implications

To accurately interpret spectroscopic data, one must first understand the molecule's architecture. The interplay of the electron-donating amide, the electron-withdrawing halogen substituents, and the bulky, aliphatic Boc group creates a unique electronic and steric environment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[5]

-

Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03% v/v, for accurate chemical shift referencing (δ = 0.00 ppm).[6]

-

Homogenization: Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous. Any particulate matter can degrade the quality of the magnetic field (shimming).

-

Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for ¹H NMR to achieve good signal dispersion.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides a map of the proton environments within the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Boc (-C(CH₃)₃) | ~1.52 | Singlet (s) | - | 9H |

| Amide (N-H) | ~6.5 - 7.0 | Broad Singlet (br s) | - | 1H |

| Aromatic (H-5) | ~7.28 | Doublet of doublets (dd) | J (ortho H-F) ≈ 8.8, J (meta H-H) ≈ 2.4 | 1H |

| Aromatic (H-2) | ~7.05 | Triplet-like (t) | J (ortho H-H) ≈ 8.6 | 1H |

| Aromatic (H-6) | ~7.50 | Doublet of doublets (dd) | J (ortho H-H) ≈ 8.8, J (meta H-F) ≈ 4.5 | 1H |

Causality Behind the Assignments:

-

Boc Group (9H): The nine protons of the three methyl groups are chemically equivalent due to rapid rotation around the C-C single bonds. This results in a single, sharp signal with a large integration value (9H). Its upfield position (~1.5 ppm) is characteristic of aliphatic protons shielded from deshielding groups.[2]

-

Amide Proton (1H): The N-H proton signal is typically broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water. Its chemical shift is highly dependent on solvent, concentration, and temperature.

-

Aromatic Protons (3H): The substitution pattern creates three distinct aromatic proton environments. Their chemical shifts and splitting patterns are governed by the electronic effects of the substituents and spin-spin coupling with each other and the ¹⁹F nucleus. The fluorine atom couples to protons ortho and meta to it, providing crucial structural information. The provided assignments are based on analyses of structurally similar compounds like 3-chloro-4-fluoroaniline.[5][6][7]

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. A proton-decoupled spectrum is standard, where each unique carbon appears as a singlet, though carbons near the fluorine atom will be split due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| Boc (-C(CH₃)₃) | ~28.3 | Singlet (s) |

| Boc (-C(CH₃)₃) | ~80.5 | Singlet (s) |

| Boc (-C=O) | ~152.5 | Singlet (s) |

| C-1 (C-N) | ~137.8 | Doublet (d), J ≈ 3 Hz |

| C-2 | ~115.9 | Doublet (d), J ≈ 22 Hz |

| C-3 (C-F) | ~156.0 | Doublet (d), J ≈ 245 Hz |

| C-4 (C-Cl) | ~120.1 | Doublet (d), J ≈ 18 Hz |

| C-5 | ~125.0 | Doublet (d), J ≈ 7 Hz |

| C-6 | ~119.5 | Singlet (s) |

Causality Behind the Assignments:

-

Boc Group Carbons: These signals are highly characteristic. The three equivalent methyl carbons appear around 28 ppm, the quaternary carbon around 80 ppm, and the carbonyl carbon is significantly downfield around 152 ppm.[2]

-

Aromatic Carbons: The chemical shifts are influenced by the substituents. The most notable feature is the large one-bond coupling constant (¹JCF) for C-3, which is directly attached to the fluorine atom. This results in a doublet with a splitting of ~245 Hz, a definitive diagnostic peak. The other aromatic carbons (C-2, C-4, C-5, and C-1) show smaller two-bond or three-bond C-F couplings.[6][8] These predicted values are derived from data for related fluorinated and chlorinated anilines.[9]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing a molecular fingerprint.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.

-

Pellet Formation: Transfer a portion of the powder to a pellet-forming die and apply pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Record a background spectrum of the empty spectrometer. Then, place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.[10]

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3400 | N-H Stretch | Amide |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (Boc group) |

| ~1710 | C=O Stretch (Amide I) | Boc Carbonyl |

| ~1600, ~1520 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Amide/Aromatic Amine |

| ~1160 | C-O Stretch | Boc Ester Linkage |

| ~1050 | C-F Stretch | Aryl-Fluoride |

| ~780 | C-Cl Stretch | Aryl-Chloride |

Causality Behind the Assignments:

-

The most prominent and diagnostically significant peak is the strong carbonyl (C=O) stretch of the Boc group around 1710 cm⁻¹. Its intensity and position are clear indicators of the successful Boc protection.

-

The N-H stretch around 3400 cm⁻¹ confirms the presence of the amide group.

-

The spectrum is further characterized by C-H stretches for both the aromatic ring and the aliphatic Boc group, as well as characteristic aromatic C=C stretching bands.

-

Vibrations for the C-F and C-Cl bonds are found in the complex fingerprint region (<1100 cm⁻¹). These assignments are based on typical frequencies for these functional groups and data from analogous compounds.[10][11]

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the analyte from any impurities before it enters the ion source.

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, characteristic ions.

-

Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

MS Data and Interpretation

-

Molecular Ion (M⁺•): The molecular formula is C₁₁H₁₃ClFNO₂. The nominal molecular weight is 245.68 g/mol .[1] Due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl (in an approximate 3:1 natural abundance), the mass spectrum will exhibit a characteristic molecular ion cluster.

-

m/z 245: Corresponds to the molecule containing the ³⁵Cl isotope.

-

m/z 247: Corresponds to the molecule containing the ³⁷Cl isotope.

-

The ~3:1 intensity ratio of these two peaks is a definitive signature for a molecule containing a single chlorine atom.[12]

-

-

Key Fragmentation Pathways: The primary fragmentation driver is the cleavage of the sterically bulky and relatively weak bonds of the Boc group.

Caption: Proposed primary fragmentation pathways for this compound in EI-MS.

Causality Behind the Fragmentation:

-

Loss of a tert-butyl radical (•C(CH₃)₃): A common fragmentation for Boc-protected amines is the cleavage of the C-O bond to lose a tert-butyl radical (57 Da), leading to a fragment at m/z 188/190 .

-

Loss of isobutylene (C₄H₈): Another characteristic pathway is the loss of a neutral isobutylene molecule (56 Da) via a McLafferty-type rearrangement, resulting in an ion at m/z 189/191 .

-

Decarboxylation: The fragment at m/z 189/191 can subsequently lose carbon dioxide (CO₂, 44 Da) to yield the radical cation of the unprotected 4-chloro-3-fluoroaniline at m/z 144/146 .

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the synergy of these techniques. The following workflow illustrates a logical approach to sample validation.

Caption: Logical workflow for the spectroscopic confirmation of this compound.

Conclusion

The spectroscopic profile of this compound is highly characteristic and provides a robust basis for its unambiguous identification and quality assessment. The ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework, with C-F coupling serving as a definitive structural marker. Infrared spectroscopy provides rapid confirmation of key functional groups, most notably the Boc carbonyl. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through its distinct isotopic pattern, while fragmentation data corroborates the overall structure. This integrated guide provides the necessary data, protocols, and scientific rationale to empower researchers in their synthetic endeavors involving this crucial chemical intermediate.

References

-

Hoffman Fine Chemicals. This compound | CAS 869299-68-3. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

ResearchGate. Recycle studies of protection of aniline with BOC anhydride over SBA-15 catalysts. [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. 3-Chloro-4-fluoroaniline(367-21-5) 13C NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Safe Handling of N-Boc-4-chloro-3-fluoroaniline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety framework for N-Boc-4-chloro-3-fluoroaniline (CAS RN: 869299-68-3), a key intermediate in pharmaceutical synthesis.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this N-protected derivative, this document establishes a robust safety profile by extrapolating from the well-documented hazards of the parent compounds, 3-chloro-4-fluoroaniline and 4-chloro-3-fluoroaniline, and considering the chemical influence of the tert-Butoxycarbonyl (Boc) protecting group.

The core principle of this guide is to treat this compound with a level of caution appropriate for its highly toxic precursors. The Boc group modifies the reactivity of the amine but does not negate the inherent hazards of the halogenated aromatic system.

Hazard Identification & The Precautionary Principle

The parent compound, 3-chloro-4-fluoroaniline, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6] It is also suspected of causing damage to organs through prolonged or repeated exposure.[4][7] Given that the fundamental chloro-fluoro-aromatic structure is responsible for this toxicity, it is imperative to assume a similar hazard profile for the N-Boc derivative until specific toxicological data becomes available.

Assumed GHS Hazard Classifications:

| Hazard Class | Category | Hazard Statement | Basis of Assumption |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Based on parent compound (3-chloro-4-fluoroaniline).[3][5] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Based on parent compound (3-chloro-4-fluoroaniline).[3][5] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Based on parent compound (3-chloro-4-fluoroaniline).[3][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on parent compound (4-chloro-3-fluoroaniline).[8][9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Based on parent compound (4-chloro-3-fluoroaniline).[8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on parent compound (4-chloro-3-fluoroaniline).[8][9] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Based on parent compound (3-chloro-4-fluoroaniline).[5][7] |

The Role of the N-Boc Group: The Boc group is designed to be stable under many conditions but can be removed by acid or high temperatures.[10] Its presence reduces the basicity of the aniline nitrogen, which may slightly mitigate its acute toxicity profile. However, upon thermal decomposition, it can release hazardous byproducts. Therefore, handling procedures must account for both the parent aniline's hazards and the reactivity of the protecting group.

Risk Assessment Workflow: A Self-Validating System

A dynamic risk assessment is crucial for handling this compound. The following workflow provides a logical framework for ensuring safety at every stage.

Caption: Risk Assessment Workflow for this compound.

Engineering Controls & Personal Protective Equipment (PPE)

Given the high acute toxicity of the parent aniline, stringent exposure controls are mandatory.

-

Primary Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood or a glovebox.[9] The goal is to ensure that any dust or vapors are effectively contained.

-

Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves, inspected before use. Consider double-gloving for transfers. | Protects against dermal absorption, which is a key route of exposure for the toxic parent aniline.[3][8] |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[3] | Prevents contact with the eyes, as the parent compound is a serious eye irritant.[8][9] |

| Skin and Body Protection | A lab coat that is flame-resistant and fully buttoned. Ensure cuffs are tucked into gloves. | Prevents contamination of personal clothing and skin.[3] |

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. For spill cleanup or situations with potential for high dust levels, a full-face respirator with appropriate cartridges (e.g., P2 or N99) should be used.[8] | Provides a final layer of protection against inhalation, a primary toxicity route.[8] |

Safe Handling, Storage, and Disposal Protocols

Handling Protocol

This step-by-step protocol is designed to minimize exposure during routine laboratory use.

-

Preparation: Before handling, designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood.

-

Donning PPE: Put on all required PPE as specified in the table above.

-

Weighing & Transfer: Perform all weighing and transfers of the solid compound carefully to avoid generating dust. Use a micro-spatula and weigh paper or a tared vial.

-

Reaction Setup: If adding to a reaction, do so slowly and in a controlled manner. If dissolving, add solvent to the solid to prevent dust from escaping.

-

Post-Handling: After use, decontaminate spatulas and surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All contaminated disposable materials must be placed in a designated hazardous waste bag inside the fume hood.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after exiting the lab.[8]

Storage Conditions

Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure.

-

Container: Store in the original, tightly closed container.[3][10]

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[3][10] The storage area should be locked or otherwise secured.[3][8]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5][7][10] The Boc group is particularly sensitive to strong acids.

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Streams: Maintain separate waste streams for solid waste (contaminated gloves, weigh paper) and liquid waste (reaction residues, cleaning solvents).

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Toxic," and the full chemical name.

-

Disposal: Dispose of contents and container in accordance with local, state, and federal regulations through an approved waste disposal plant.[7][9]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

| Emergency Situation | Response Protocol |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][8][9] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][9] |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][7][8][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7][9] |

| Small Spill (in fume hood) | Wearing appropriate PPE, absorb the material with an inert substance (e.g., vermiculite, sand). Scoop the material into a labeled hazardous waste container. Clean the area with a suitable solvent. |

| Large Spill (outside fume hood) | Evacuate the immediate area. Alert others and contact your institution's emergency response team. Do not attempt to clean it up without proper training and equipment.[3][9] |

Physical and Chemical Properties

While a specific SDS is unavailable, some properties can be found from supplier data or inferred.

| Property | Value | Source |

| CAS Number | 869299-68-3 | [1] |

| Molecular Formula | C₁₁H₁₃ClFNO₂ | [1] |

| Molecular Weight | 245.68 g/mol | [1] |

| Appearance | Solid (powder/crystals) | [8] |

| Melting Point | 42-44 °C (for parent 3-chloro-4-fluoroaniline) | [4][6] |

| Boiling Point | 227-228 °C (for parent 3-chloro-4-fluoroaniline) | [4][6] |

| Flash Point | ~110 °C (for parent 3-chloro-4-fluoroaniline) | [6] |

| Stability | Stable under recommended storage conditions.[8][10] Sensitive to strong acids and high temperatures. | |

| Hazardous Decomposition Products | Upon combustion or strong heating, may produce toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][7][8] The Boc group may also yield isobutylene. |

References

-

Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-fluoroaniline.

-

Ossila Ltd. (2023). Safety Data Sheet: 4-Chloro-3-fluoroaniline.

-

ECHEMI. (n.d.). 3-Chloro-4-fluoroaniline SDS.

-

Fisher Scientific. (2024). Safety Data Sheet: 4-Chloro-3-fluoroaniline.

-

Aarti Industries. (2025). GPS Safety Summary: 3-Chloro-4-fluoroaniline.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-chloroaniline.

-

CDH Fine Chemical. (n.d.). 3-Chloro-4-Fluoro Aniline Material Safety Data Sheet.

-

Hoffman Fine Chemicals Pty Ltd. (n.d.). This compound.

-

NOAA. (n.d.). 4-FLUOROANILINE - CAMEO Chemicals.

-

Sigma-Aldrich. (n.d.). 3-Chloro-4-fluoroaniline 98.

-

BenchChem. (2025). Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.

-

PubChem - NIH. (n.d.). 3-Chloro-4-fluoroaniline.

-

Sigma-Aldrich. (n.d.). 4-Chloro-3-fluoroaniline = 97.0 GC.

-

NOAA. (n.d.). 4-FLUOROANILINE - CAMEO Chemicals (General Information).

-

Carl ROTH. (2025). Safety Data Sheet: 3-Chloro-4-fluoroaniline.

-

Chemical Bull Pvt. Ltd. (n.d.). 3-chloro-4-fluoroaniline.

-

Ossila Ltd. (n.d.). 4-Chloro-3-fluoroaniline.

-

BLD Pharm. (n.d.). 4-Chloro-3-fluoroaniline.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. ossila.com [ossila.com]

- 3. echemi.com [echemi.com]

- 4. aarti-industries.com [aarti-industries.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 3-クロロ-4-フルオロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

N-Boc-4-chloro-3-fluoroaniline: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of halogen atoms into molecular frameworks is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. Among the vast array of halogenated building blocks, N-Boc-4-chloro-3-fluoroaniline has emerged as a particularly valuable and versatile intermediate. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the aniline nitrogen, preventing unwanted side reactions while allowing for a wide range of synthetic transformations.[1] The specific arrangement of the chloro and fluoro substituents on the aniline ring provides unique electronic properties and metabolic stability to molecules derived from this scaffold.[2] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the synthesis of targeted cancer therapies.

Physicochemical Properties and Spectroscopic Profile

This compound (tert-butyl (4-chloro-3-fluorophenyl)carbamate) is a white to pale crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C11H13ClFNO2 | [3] |

| Molecular Weight | 245.68 g/mol | [3] |

| Melting Point | 42-44 °C | [4][5][6] |

| Boiling Point | 227-228 °C | [5][6] |

| Appearance | White to pale yellow or brown crystalline powder | [5] |

The structural integrity and purity of this compound are critical for its successful application in multi-step syntheses. A comprehensive spectroscopic analysis is therefore essential for its characterization.

Spectroscopic Data Summary:

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the Boc group's tert-butyl protons, and the N-H proton. A representative spectrum would show the aromatic protons in the range of δ 6.9-7.5 ppm, with coupling patterns dictated by the chloro and fluoro substituents. The tert-butyl protons typically appear as a sharp singlet around δ 1.5 ppm. The N-H proton signal is a broad singlet that can vary in its chemical shift.[7]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The spectrum will show distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents. The carbonyl carbon of the Boc group and the quaternary and methyl carbons of the tert-butyl group will also be present.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the various functional groups. Key absorptions include N-H stretching, C=O stretching of the carbamate, and C-F and C-Cl stretching vibrations.[7][8]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of chlorine.[7]

Synthesis of this compound

The most common and industrially scalable synthesis of this compound begins with the corresponding unprotected aniline, 4-chloro-3-fluoroaniline. The protection of the amino group is typically achieved through reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Experimental Protocol: Boc Protection of 4-chloro-3-fluoroaniline

This protocol outlines a general procedure for the N-Boc protection of 4-chloro-3-fluoroaniline.

Materials:

-

4-chloro-3-fluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate, or 4-dimethylaminopyridine (DMAP))

-

An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)

Procedure:

-

Dissolve 4-chloro-3-fluoroaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution.

-

Slowly add a solution of Boc₂O (typically 1.1 to 1.5 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

The choice of base and solvent can be optimized to achieve high yields and purity.[9]

Caption: Synthesis of this compound.

Key Reactions and Synthetic Utility

The strategic placement of the chloro and fluoro substituents, combined with the robust Boc protecting group, makes this compound a versatile substrate for a variety of cross-coupling reactions. These reactions are fundamental in constructing the complex molecular architectures of many pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[10][11] In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl moieties at the 4-position by displacing the chlorine atom. The reactivity of the C-Cl bond is lower than that of C-Br or C-I bonds, often necessitating the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands and strong bases to achieve efficient coupling.[2]

Caption: Suzuki-Miyaura coupling with this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.[14] this compound can participate in this reaction, typically at the C-Cl position, to introduce a new amino group. Similar to the Suzuki coupling, the use of specialized ligands is often required to facilitate the reaction with the less reactive aryl chloride.[14]

Caption: Buchwald-Hartwig amination with this compound.

Deprotection of the Boc Group

The final step in many synthetic sequences involving this compound is the removal of the Boc protecting group to liberate the free aniline. This is typically achieved under acidic conditions.

Experimental Protocol: Acidic Deprotection of this compound

This protocol describes a general method for the acidic deprotection of the Boc group.

Materials:

-

N-Boc-protected aniline derivative

-

Anhydrous acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane or methanol)

-

An appropriate solvent (e.g., dichloromethane (DCM))

Procedure:

-

Dissolve the N-Boc-protected compound in the chosen solvent.

-

Add the acidic solution to the reaction mixture.

-

Stir the reaction at room temperature, monitoring its progress by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the deprotected aniline with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Mild deprotection methods using reagents like oxalyl chloride in methanol have also been reported, which can be advantageous for substrates with acid-labile functional groups.[15]

Applications in Drug Synthesis

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds, particularly in the field of oncology.

Synthesis of Osimertinib

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).[16] The synthesis of osimertinib often involves intermediates derived from halogenated anilines. While various synthetic routes exist, the use of building blocks with the specific substitution pattern of this compound is relevant to the construction of the core structure.[17]

Synthesis of Rociletinib

Rociletinib is another EGFR TKI that has been investigated for the treatment of NSCLC with specific EGFR mutations.[18][19] The synthesis of rociletinib and its analogs can involve the use of diaminopyrimidine derivatives, which can be prepared from precursors like this compound.[20][21][22]

Conclusion

This compound has established itself as a cornerstone building block in modern organic synthesis. Its well-defined physicochemical properties, coupled with its predictable reactivity in key cross-coupling reactions, make it an invaluable tool for medicinal chemists and drug development professionals. The strategic placement of the halogen atoms and the robust Boc protecting group provide a versatile platform for the construction of complex molecular architectures, particularly in the synthesis of targeted therapies for cancer. A thorough understanding of its synthesis, handling, and reactivity is paramount for its effective utilization in the development of next-generation pharmaceuticals.

References

-

Hoffman Fine Chemicals. This compound | CAS 869299-68-3. [Link]

-

National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

ResearchGate. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

-

ResearchGate. Deprotection of different N-Boc-compounds | Download Table. [Link]

-

ResearchGate. (PDF) Synthetic Strategies in the Preparation of Osimertinib. [Link]

-

Chemsrc. 3-Chloro-4-fluoroaniline | CAS#:367-21-5. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

National Institutes of Health. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

-

ChemBK. 4-Chloro-3-fluoroaniline. [Link]

-

National Institutes of Health. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem. [Link]

-

ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

-

ACS Publications. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive | ACS Catalysis. [Link]

-

PubMed. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). [Link]

-

Carl ROTH. 3-Chloro-4-fluoroaniline, 25 g. [Link]

-

ResearchGate. (PDF) Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

PubMed. Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC. [Link]

-

ResearchGate. (PDF) Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). [Link]

- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubMed. Design, preparation and biological evaluation of new Rociletinib-inspired analogs as irreversible EGFR inhibitors to treat non-small-cell-lung cancer. [Link]

-

ACS Publications. Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. [Link]

-

National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

- 1. This compound | 869299-68-3 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 3-Chloro-4-fluoroaniline | CAS#:367-21-5 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Chloro-4-fluoroaniline | 367-21-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design, preparation and biological evaluation of new Rociletinib-inspired analogs as irreversible EGFR inhibitors to treat non-small-cell-lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Commercial Sourcing and Quality Control of N-Boc-4-chloro-3-fluoroaniline

An In-depth Technical Guide for Drug Development Professionals

Introduction: Strategic Importance of N-Boc-4-chloro-3-fluoroaniline in Modern Medicinal Chemistry

This compound (CAS 869299-68-3), chemically known as tert-butyl (4-chloro-3-fluorophenyl)carbamate, is a sophisticated chemical building block of significant strategic value in pharmaceutical research and development. Its unique trifunctional substitution pattern—a nucleophilic aniline nitrogen protected by a tert-butyloxycarbonyl (Boc) group, and a benzene ring activated by both chloro and fluoro substituents—renders it a highly versatile intermediate for the synthesis of complex molecular architectures. The Boc protecting group ensures chemoselectivity in multi-step syntheses by masking the reactivity of the amine, allowing for transformations elsewhere on the molecule. This guide provides an in-depth analysis of commercial suppliers, critical quality control parameters, and the strategic application of this reagent for researchers, scientists, and procurement specialists in the drug development sector.

Commercial Supplier Landscape

The procurement of high-quality starting materials is a foundational pillar of successful and reproducible research. For a specialized intermediate like this compound, selecting a reliable supplier is paramount. The following table summarizes a selection of commercial suppliers, providing a comparative overview of availability and catalog information.

| Supplier | Product Name | CAS Number | Catalog Number (Example) | Availability Notes |

| Fluorochem | tert-Butyl (4-chloro-3-fluorophenyl)carbamate | 869299-68-3 | F601882 | Offers various pack sizes (e.g., 100 mg, 250 mg).[1] |

| Universal Biologicals | tert-Butyl (4-chloro-3-fluorophenyl)carbamate | 869299-68-3 | CS-0038342 | Available in gram and milligram quantities.[2] |

| Appretech Scientific | tert-butyl (4-chloro-3-fluorophenyl)carbamate | 869299-68-3 | APT006393 | Specifies a purity of ≥98%.[3] |

| Hoffman Fine Chemicals | This compound | 869299-68-3 | HFC1745 | Provides basic physical and safety data.[4] |

| BLD Pharmatech | tert-Butyl N-(4-chloro-3-fluorophenyl)carbamate | 869299-68-3 | - | Listed among 16 suppliers on Molbase.[5] |

| Accela ChemBio | This compound | 869299-68-3 | - | Listed as a supplier for this CAS number.[6] |

A Self-Validating System for Procurement and Quality Control

To ensure the scientific integrity of research, end-users must establish a robust workflow for qualifying and utilizing commercially sourced reagents. This process extends beyond simply placing an order; it is a system of verification that ensures the material's identity, purity, and suitability for the intended application.

Workflow for Reagent Procurement and Validation

Caption: A logical workflow for sourcing and validating this compound.

Expert Insights: Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most critical document accompanying a chemical reagent. It is not merely a formality but a detailed report card of the specific batch being purchased.

-

Identity Confirmation : The CoA should provide data from techniques like ¹H NMR and Mass Spectrometry (MS). For this compound, the proton NMR should show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm integrating to 9 protons) and distinct aromatic protons with splitting patterns consistent with the 1,2,4-substitution.

-

Purity Assessment : The most reliable purity data comes from chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity value of ≥98% is common for such intermediates.[3] Scrutinize the chromatogram for the presence of significant impurities. Potential impurities could include the unprotected 4-chloro-3-fluoroaniline, isomers, or residual solvents from the synthesis.

-

Water Content : For subsequent reactions that are moisture-sensitive (e.g., lithiation or certain coupling reactions), the water content, often determined by Karl Fischer titration, is a critical parameter.

Synthetic Context and Application

The Boc protecting group is one of the most widely used amine protecting groups in medicinal chemistry due to its stability under a wide range of conditions and its facile removal under acidic conditions.[7] The synthesis of this compound typically involves the reaction of 4-chloro-3-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O).

General Experimental Protocol: N-Boc Protection of 4-chloro-3-fluoroaniline

-

Dissolution : Dissolve 4-chloro-3-fluoroaniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq). For less reactive anilines, a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) may be required to facilitate the reaction.

-

Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting aniline is consumed.

-

Work-up : Upon completion, the reaction mixture is typically concentrated, and the residue is purified.

-

Purification : Purification is commonly achieved via column chromatography on silica gel or by recrystallization to yield the pure this compound as a solid.

This protected intermediate serves as a linchpin in synthetic routes where the aniline nitrogen needs to be shielded from reacting while other chemical transformations are performed on the molecule. For instance, the halogenated ring is primed for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity, a common strategy in the development of kinase inhibitors and other targeted therapies.

Signaling Pathway Context: The Role in Targeted Therapy Synthesis

Many modern cancer therapies, such as tyrosine kinase inhibitors (TKIs), are synthesized using halogenated aniline building blocks. These drugs often target specific signaling pathways that are dysregulated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The synthesis of these complex inhibitors frequently relies on the precise and controlled assembly of molecular fragments, a process enabled by intermediates like this compound.

Caption: Role of the reagent in synthesizing APIs that target cellular signaling pathways.

Conclusion

This compound is a high-value chemical intermediate whose proper sourcing and validation are critical for the integrity of drug discovery and development programs. By engaging with reputable suppliers, meticulously scrutinizing technical documentation like the Certificate of Analysis, and performing in-house validation, researchers can ensure the quality and consistency of their starting materials. This diligence forms the bedrock of reproducible science and accelerates the path toward novel therapeutic innovations.

References

-

Universal Biologicals. tert-Butyl (4-chloro-3-fluorophenyl)carbamate.

-

Fluorochem. tert-Butyl (4-chloro-3-fluorophenyl)carbamate.

-

Hoffman Fine Chemicals. CAS 869299-68-3 | this compound.

-

Blago Fund. 869299-68-3 | this compound.

-

Molbase. Tert-butyl N-(4-chloro-3-fluorophenyl)carbamate.

-

Accela ChemBio. This compound|CAS 869299-68-3.

-

CymitQuimica. tert-butyl N-(4-chloro-2-fluorophenyl)carbamate.

-

DIARY directory. 869299-68-3 | this compound.

-

Sigma-Aldrich. 4-Chloro-3-fluoroaniline >= 97.0 GC 367-22-6.

-

IndiaMART. tert-Butyl N-(4-fluorophenyl) carbamate.

-

BLDpharm. 119951-96-1|tert-Butyl (3-chloro-4-fluorophenyl)carbamate.

-

Benchchem. The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis.

-

Benchchem. 3-Chloro-4-fluoroaniline: Your Partner in Advanced Chemical Synthesis.

-

Santa Cruz Biotechnology. 4-Chloro-3-fluoroaniline | CAS 367-22-6.

-

Ghose, A. et al. Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.

-

Sigma-Aldrich. 3-Chloro-4-fluoroaniline for synthesis 367-21-5.

-

Appretech Scientific Limited. tert-butyl (4-chloro-3-fluorophenyl)carbamate.

-

Vulcanchem. Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate.

-

ChemicalBook. tert-Butyl N-(3-chloro-2-fluorophenyl)carbamate synthesis.

-

Ossila. 4-Chloro-3-fluoroaniline | CAS 367-22-6.

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.

-

ResearchGate. (PDF) Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. appretech.com [appretech.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Tert-butyl N-(4-chloro-3-fluorophenyl)carbamate - C11H13ClFNO2 | CSSB00012223998 [chem-space.com]

- 6. This compound|CAS 869299-68-3|Accela ChemBio|製品詳細 [tci-chemical-trading.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-4-chloro-3-fluoroaniline: A Cornerstone Building Block in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Anilines

In the landscape of modern medicinal chemistry and organic synthesis, halogenated anilines serve as indispensable building blocks for the construction of complex, biologically active molecules. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into an aniline scaffold can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide focuses on N-Boc-4-chloro-3-fluoroaniline, a key intermediate whose unique substitution pattern is pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs).[3] The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role by safeguarding the reactive amine functionality, allowing for selective transformations at other positions on the aromatic ring during multi-step synthetic sequences.[3][4]

This document provides a comprehensive overview of the applications of this compound, with a primary focus on its utility in the development of targeted cancer therapies and anti-infective agents. We will delve into the synthetic pathways of key pharmaceuticals, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its practical applications.

Physicochemical Properties and Synthetic Utility

This compound (CAS RN: 869299-68-3) is a derivative of 4-chloro-3-fluoroaniline (CAS RN: 367-22-6), featuring a Boc-protected amino group.[5] The presence of both a chlorine and a fluorine atom on the aniline ring imparts unique electronic properties that are instrumental in its synthetic applications and the biological activity of its derivatives.[6]

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClFNO₂ |

| Molecular Weight | 245.68 g/mol |

| Appearance | Crystalline solid |

| Key Structural Features | Boc-protected amine, meta-fluoro, para-chloro substitution |

Table 1: Physicochemical Properties of this compound.

The Boc protecting group is readily introduced onto the parent aniline and can be removed under mild acidic conditions, making it an ideal choice for complex, multi-step syntheses where the aniline nitrogen's nucleophilicity needs to be temporarily masked.[4]

Applications in Pharmaceutical Synthesis

The primary and most significant application of this compound and its deprotected counterpart is in the pharmaceutical industry, where it serves as a critical intermediate for a range of therapeutic agents.[7]

Cornerstone in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of targeted cancer therapy, and this compound is a key building block in the synthesis of several prominent drugs in this class.[8] The 3-chloro-4-fluoroaniline moiety often fits into the hydrophobic pocket of the ATP binding cleft of kinases, enhancing the potency and selectivity of the inhibitor.[9]

Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[10][11] The synthesis of Gefitinib involves the coupling of 3-chloro-4-fluoroaniline with a quinazoline derivative.[2][12]

Experimental Protocol: Synthesis of a Gefitinib Intermediate [11]

-

Reaction Setup: To a reaction vessel, add 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and isopropanol.

-

Addition of Aniline: Add 3-chloro-4-fluoroaniline (2.3 equivalents) to the mixture.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Isolation: The resulting precipitate is filtered, washed with isopropanol, and then dried in an oven at 60°C for 24 hours to yield N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-chloro-4-fluoroaniline | 367-21-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of N-Boc-4-chloro-3-fluoroaniline for the Synthesis of Biaryl Scaffolds

Abstract

This technical guide provides a comprehensive protocol and in-depth analysis of the Suzuki-Miyaura cross-coupling reaction utilizing tert-butyl (4-chloro-3-fluorophenyl)carbamate (N-Boc-4-chloro-3-fluoroaniline). Fluorinated biaryl anilines are privileged scaffolds in modern medicinal chemistry, offering unique physicochemical properties that can enhance drug efficacy and metabolic stability.[1][2][3] However, the coupling of electron-rich, sterically hindered aryl chlorides presents a significant synthetic challenge due to the difficulty of the initial oxidative addition step.[4][5][6] This document details a robust methodology employing advanced palladium catalysis to overcome this hurdle, providing researchers, scientists, and drug development professionals with a reliable protocol, mechanistic insights, and a practical troubleshooting guide.

Introduction: The Strategic Value of Fluorinated Biaryls

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[4][7][8] Its application is particularly profound in the pharmaceutical industry for the construction of biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[9][10]